Cas no 76410-92-9 (Benzene, 1-(butylsulfinyl)-4-nitro-)
Benzene, 1-(butylsulfinyl)-4-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(butylsulfinyl)-4-nitro-
- 76410-92-9
- Butyl(4-nitrophenyl) sulfoxide
- 1-butylsulfinyl-4-nitrobenzene
- 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
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- Inchi: 1S/C10H13NO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
- InChI Key: KIAHOANLDDZNJN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(CCCC)=O
Computed Properties
- Exact Mass: 227.06161445g/mol
- Monoisotopic Mass: 227.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82.1Ų
Benzene, 1-(butylsulfinyl)-4-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742243-1g |
1-(Butylsulfinyl)-4-nitrobenzene |
76410-92-9 | 98% | 1g |
¥4569.00 | 2024-07-28 |
Benzene, 1-(butylsulfinyl)-4-nitro- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Benzene, 1-(butylsulfinyl)-4-nitro-
Comprehensive Overview of Benzene, 1-(butylsulfinyl)-4-nitro- (CAS No. 76410-92-9)
Benzene, 1-(butylsulfinyl)-4-nitro- (CAS No. 76410-92-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to by its systematic name or CAS number, is a derivative of benzene featuring a butylsulfinyl group and a nitro substituent. Its molecular structure makes it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
The growing demand for sulfinyl-containing compounds in synthetic chemistry has propelled research into Benzene, 1-(butylsulfinyl)-4-nitro-. Researchers are particularly intrigued by its potential as an intermediate in the synthesis of more complex molecules. For instance, the nitro group in this compound can be reduced to an amine, opening doors to a wide range of derivatives. This versatility aligns with current trends in green chemistry and sustainable synthesis, where efficiency and minimal environmental impact are prioritized.
One of the most frequently searched questions related to this compound is: "What are the applications of Benzene, 1-(butylsulfinyl)-4-nitro-?" While its primary use lies in research and development, preliminary studies suggest potential roles in catalysis and functional material design. Its sulfinyl moiety may contribute to chiral induction, a critical factor in asymmetric synthesis—a hot topic in modern organic chemistry. Additionally, the nitro group offers reactivity that can be harnessed for further functionalization, making it a valuable building block.
Another area of interest is the compound's physicochemical properties. Understanding its solubility, stability, and reactivity under different conditions is essential for optimizing its use in laboratory settings. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, reducing the need for extensive trial-and-error experimentation. This aligns with the broader shift toward data-driven research and AI-assisted molecular design, which are revolutionizing the chemical sciences.
Safety and handling of Benzene, 1-(butylsulfinyl)-4-nitro- are also common concerns among users. While it is not classified as a hazardous material under standard regulations, proper laboratory practices should always be followed. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. The compound's stability under storage conditions is another frequently asked question, with studies indicating that it should be kept in a cool, dry place away from strong oxidizers.
In the context of market trends, the demand for specialty chemicals like Benzene, 1-(butylsulfinyl)-4-nitro- is on the rise. The pharmaceutical industry, in particular, is driving this growth as it seeks novel intermediates for drug development. This compound's potential to serve as a precursor in the synthesis of bioactive molecules positions it as a valuable asset in medicinal chemistry. Furthermore, the agrochemical sector is exploring its use in developing new crop protection agents, reflecting the broader push for sustainable agriculture.
From a synthetic methodology perspective, the preparation of Benzene, 1-(butylsulfinyl)-4-nitro- involves straightforward yet carefully controlled reactions. Typical routes include the sulfinylation of nitrobenzene derivatives, followed by purification steps to ensure high purity. Researchers are continually refining these methods to improve yields and reduce waste, in line with the principles of atom economy and green synthesis.
Looking ahead, the future of Benzene, 1-(butylsulfinyl)-4-nitro- appears promising. As interdisciplinary research bridges gaps between chemistry, biology, and materials science, new applications for this compound are likely to emerge. Its role in advanced material development, such as polymers with tailored properties, is an area ripe for exploration. Additionally, the integration of machine learning in chemical research could unlock novel pathways for its utilization, further solidifying its importance in the scientific community.
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